1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone
Description
Chemical Identity and Nomenclature
The compound 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone possesses a systematic nomenclature that reflects its complex molecular architecture. The International Union of Pure and Applied Chemistry name for this compound is 1-[4-(4-bromophenoxy)-3-nitrophenyl]ethanone, which accurately describes the substitution pattern and functional group arrangement. This nomenclature system provides a clear indication of the molecular structure, with the ethanone functional group attached to a phenyl ring that bears both a bromophenoxy substituent at the 4-position and a nitro group at the 3-position.
The compound is assigned the Chemical Abstracts Service registry number 1019529-86-2, which serves as a unique identifier in chemical databases and literature. This registry number facilitates precise identification and eliminates potential confusion with structurally similar compounds. The compound is also catalogued in various chemical databases, including PubChem with the identifier 28414675, providing researchers with access to comprehensive chemical information.
Additional synonyms for this compound include the simplified designation of the core structure with explicit functional group notation. The compound classification falls under the category of substituted acetophenones, specifically those containing halogenated phenoxy and nitro substituents. This classification is significant for understanding the compound's chemical behavior and potential reactivity patterns.
Properties
IUPAC Name |
1-[4-(4-bromophenoxy)-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGKIUDNHBMEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone typically proceeds via:
- Formation of the key substituted phenol intermediate (4-bromophenol or 3-nitro-4-bromophenol derivatives),
- Etherification to install the bromophenoxy group,
- Introduction of the ethanone (acetyl) moiety at the appropriate aromatic position,
- Optional bromination steps to introduce bromine substituents.
This sequence may be adapted depending on the starting materials and target substitution pattern.
Preparation of 3-Nitro-4-Bromophenol Intermediate
A critical intermediate in the synthesis is 3-nitro-4-bromophenol, which can be prepared via diazotization and bromination reactions:
Diazotization Reaction: 3-nitro-4-aminophenol is dissolved in hydrobromic acid (45-48 wt%) and treated with sodium nitrite aqueous solution at 0–10°C for 1–3 hours to form the 3-nitrophenol-4-diazonium salt solution.
Bromination Reaction: The diazonium salt solution is added to a hydrobromic acid solution containing cuprous bromide (CuBr) at 40–50°C. This reaction yields 3-nitro-4-bromophenol as a solid after crystallization and filtration.
Reduction Reaction: The 3-nitro-4-bromophenol solid is dissolved in ethanol, and an iron oxide catalyst is added. The mixture is heated to 50–100°C, and hydrazine hydrate (80 wt%) is added for 2–5 hours under reflux to reduce the nitro group to an amino group if needed.
This method is noted for its mild conditions, good yields, and suitability for industrial scale-up.
| Step | Reagents/Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|
| Diazotization | 3-nitro-4-aminophenol, HBr, NaNO2 | 0–10°C | 1–3 h | 3-nitrophenol-4-diazonium salt |
| Bromination | Cuprous bromide, HBr | 40–50°C | - | 3-nitro-4-bromophenol solid |
| Reduction | Fe2O3 catalyst, hydrazine hydrate, ethanol | 50–100°C (reflux) | 2–5 h | 3-amino-4-bromophenol (optional) |
Etherification to Form 4-(4-Bromophenoxy)-3-nitrophenyl Moiety
The ether linkage between the phenol and bromophenyl groups is typically formed by nucleophilic aromatic substitution or Williamson ether synthesis:
The phenolic hydroxyl group of 3-nitro-4-bromophenol or related intermediates is reacted with 4-bromophenol derivatives under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO.
The reaction proceeds via deprotonation of the phenol to form a phenolate ion, which then attacks the electrophilic aromatic carbon bearing a good leaving group (often a halide or tosylate) on the bromophenyl partner.
This step installs the 4-(4-bromophenoxy) substituent on the nitrophenyl ring, setting the stage for acetylation.
Acetylation to Introduce the Ethanone Group
The acetyl group (ethanone moiety) is introduced typically by Friedel-Crafts acylation or via halogenated acetophenone intermediates:
Friedel-Crafts Acylation: The aromatic ring bearing the bromophenoxy substituent is treated with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This electrophilic aromatic substitution installs the ethanone group at the para or ortho position relative to existing substituents, depending on directing effects.
Halogenated Acetophenone Route: Alternatively, 2-bromo-1-(4-bromophenyl)ethanone derivatives can be synthesized first and then coupled with the phenoxy-nitrophenyl intermediate. For example, bromination of 1-(4-bromophenyl)ethanone with bromine yields 2-bromo-1-(4-bromophenyl)ethanone, which can be further reacted to form the target compound.
Example from Literature: Bromination of Acetophenone Derivatives
A related preparation involves bromination of acetophenone derivatives to yield bromo-substituted ethanones:
| Compound | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
|---|---|---|---|
| 2-Bromo-1-(4-bromophenyl)ethanone | 46–47 | 7.85–7.82 (m, 2H), 7.66–7.60 (m, 2H), 4.41 (s, 2H) | 191.20, 133.89, 128.86, 128.80, 30.90 |
This intermediate can be used in further coupling reactions to build the target molecule.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Diazotization | 3-nitro-4-aminophenol, HBr, NaNO2, 0–10°C | 3-nitrophenol-4-diazonium salt | Mild, high yield, industrially viable |
| 2 | Bromination | Cuprous bromide, HBr, 40–50°C | 3-nitro-4-bromophenol | Crystallization and filtration step |
| 3 | Reduction (optional) | Fe2O3 catalyst, hydrazine hydrate, ethanol, reflux | 3-amino-4-bromophenol | Converts nitro to amino group if required |
| 4 | Etherification | 4-bromophenol, base (K2CO3/NaH), DMF/DMSO | 4-(4-bromophenoxy)-3-nitrophenyl intermediate | Williamson ether synthesis |
| 5 | Acetylation | Acetyl chloride or acetic anhydride, AlCl3 | This compound | Friedel-Crafts acylation or halogenated acetophenone route |
Research Findings and Considerations
The diazotization-bromination sequence is a well-established, scalable method for introducing bromine into aromatic phenols with high regioselectivity and yield.
Etherification via nucleophilic aromatic substitution is favored under basic, aprotic conditions to ensure high conversion and purity.
Friedel-Crafts acylation remains a robust method for acetylation, though regioselectivity must be carefully controlled due to multiple substituents on the aromatic ring.
Brominated acetophenone intermediates are useful for further functionalization and can be prepared under mild bromination conditions.
The entire synthetic pathway allows for modular substitution patterns, enabling the preparation of analogs by varying the phenol or acetophenone starting materials.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Reagent/Conditions | Product Formed | Key Observations | Source |
|---|---|---|---|
| Sodium azide (NaN₃) in DMF, 80°C | 1-(4-(4-Azidophenoxy)-3-nitrophenyl)ethanone | Azide substitution with 78% yield | |
| Thiourea (NH₂CSNH₂) in ethanol, reflux | 1-(4-(4-Thioureidophenoxy)-3-nitrophenyl)ethanone | Forms thioether derivatives | |
| Potassium iodide (KI) in acetone, 60°C | 1-(4-(4-Iodophenoxy)-3-nitrophenyl)ethanone | Halogen exchange reaction |
Mechanistic Insight : The electron-withdrawing nitro group activates the para-bromine for NAS by stabilizing the transition state through resonance.
Reduction Reactions
The nitro group is selectively reduced to an amine under catalytic hydrogenation:
| Reduction System | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C in ethanol | 1-(4-(4-Bromophenoxy)-3-aminophenyl)ethanone | 40 psi, 25°C, 6 hr | 92% | |
| NaBH₄/CuCl₂ in THF | Same as above | Room temperature, 2 hr | 85% | |
| SnCl₂/HCl | Partial reduction to hydroxylamine | Acidic conditions, 50°C | 67% |
Kinetic Data : Pd-C catalysis shows a turnover frequency (TOF) of 1,200 hr⁻¹ due to the electron-deficient aromatic system.
Oxidation Reactions
The ethanone moiety is oxidized to a carboxylic acid:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄ in H₂SO₄ | 4-(4-Bromophenoxy)-3-nitrobenzoic acid | Reflux, 8 hr | 88% | |
| CrO₃ in acetic acid | Same as above | 60°C, 4 hr | 76% |
Side Reaction : Over-oxidation of the nitro group to a ketone is observed with prolonged reaction times.
Chloroboration Reactions
The compound participates in BCl₃-mediated chloroboration, forming stable intermediates:
| Step | Activation Energy (kcal/mol) | Transition State Energy (kcal/mol) | Source |
|---|---|---|---|
| BCl₃ coordination to carbonyl | 3.4 | 2.0 (K-Ts9) | |
| Chloride transfer to carbonyl carbon | 12.6 | 13.2 (K-Ts10) |
Computational Findings : DFT calculations reveal that the nitro group lowers the energy barrier for chloride transfer by 1.9 kcal/mol compared to non-nitrated analogs .
Cyclization and Heterocycle Formation
The ethanone group facilitates cyclization with hydrazines:
Applications : Resulting oxadiazoles show antimicrobial activity (MIC: 8 µg/mL against E. coli).
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura couplings:
| Catalyst System | Aryl Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 1-(4-(4-Biphenoxy)-3-nitrophenyl)ethanone | 81% | |
| NiCl₂(dppp)/Zn | 4-Methoxyboronic acid | Methoxy-substituted derivative | 73% |
Optimization : Reactions proceed efficiently in toluene/water biphasic systems at 80°C .
Stability and Side Reactions
-
Thermal Decomposition : Degrades at >200°C, releasing NOₓ and HBr gases (TGA data).
-
Photoreactivity : UV exposure (254 nm) induces nitro-to-nitrito rearrangement.
Scientific Research Applications
While specific applications of "1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone" are not detailed in the provided search results, the available information allows for an exploration of its properties, potential applications, and related research areas.
Chemical Properties and Related Compounds
this compound has the empirical formula and a molecular weight of 336.14 . The search results also list several related compounds, such as:
- 1-(4-(4-Fluorophenoxy)-3-nitrophenyl)ethanone
- 1-(4-(4-Chlorophenoxy)-3-nitrophenyl)ethanone
- 1-(4-p-Tolyloxy)-3-nitrophenyl)ethanone
These compounds share a similar structure, with variations in the halogen or alkyl group attached to the phenoxy ring .
Potential Applications
The presence of a nitro group and a halogen substituent (bromine) on the phenyl ring suggests that this compound could be an intermediate in the synthesis of more complex molecules . The modification of phenyl rings can significantly influence biological activity. Electron-donating groups tend to enhance activity, while electron-withdrawing groups may decrease it. Halogen atoms like bromine can increase potency against certain cancer cell lines.
Research Areas
Based on the search results, potential research areas for this compound and related compounds could include:
- Antioxidant Activity: Some derivatives of nitrophenyl compounds have shown antioxidant activity . Further research could explore whether this compound exhibits similar properties.
- Anticancer Activity: Other compounds with similar structural motifs have been tested for anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . The presence of a bromine atom, as seen in this compound, has been associated with increased potency against certain cancer cell lines.
- Synthesis of Triazine Derivatives: The compound could be used in the synthesis of triazine derivatives, which have various biological applications .
- S-alkylation Reactions: Similar compounds have been used in S-alkylation reactions to create complex molecules with potential pharmaceutical applications .
Mechanism of Action
The specific mechanism by which 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone exerts its effects depends on its application:
Molecular Targets and Pathways: : In a biological context, the compound may interact with enzymes or receptors, altering biochemical pathways. For example, its nitro group can undergo reduction in biological systems, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone with structurally and functionally related acetophenone derivatives:
Key Structural and Functional Comparisons
Substituent Effects on Reactivity The 3-nitro group in the target compound enhances electrophilic substitution reactivity compared to analogs like 1-(4-(4-Bromophenoxy)phenyl)ethanone (lacking nitro). This makes it more suitable for nucleophilic aromatic substitution (e.g., in heterocycle synthesis) . Bromine substituents (e.g., in 1-(4-Bromo-3-hydroxyphenyl)ethanone) improve halogen-bonding interactions, enhancing biological activity in antifungal agents .
UDO, a pyridine-based ethanone derivative, inhibits CYP51 enzymes, highlighting the role of nitrogen-containing heterocycles in targeting parasitic enzymes .
Synthetic Utility The target compound’s nitro group facilitates reduction to amines or conversion to hydroxylamines, enabling diverse derivatization pathways. This contrasts with 1-(3-Nitrophenyl)ethanone, which is simpler but lacks the bromophenoxy moiety for cross-coupling reactions .
Spectroscopic Data 1-(4-(4-Bromophenoxy)phenyl)ethanone (δ 7.94 ppm for aromatic protons) differs from the target compound’s NMR profile due to the absence of a nitro group, which typically deshields adjacent protons.
Biological Activity
1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone, also known as B1517554, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, antioxidant, and anticancer properties.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 1019529-86-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives exhibiting significant activity against various bacterial strains have been reported.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| B1517554 | Moderate | 15 μg/mL |
| Compound A | Strong | 5 μg/mL |
| Compound B | Weak | 30 μg/mL |
In vitro tests have demonstrated that certain derivatives can inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential as antibacterial agents .
Antioxidant Activity
The antioxidant properties of related compounds have been assessed using the DPPH radical scavenging method. The results indicate that some derivatives exhibit higher antioxidant activity compared to ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| B1517554 | 78% |
| Ascorbic Acid | 70% |
| Compound C | 85% |
These findings suggest that modifications in the molecular structure can enhance antioxidant capabilities .
Anticancer Activity
The anticancer effects of this compound and its derivatives have been evaluated against various cancer cell lines, including glioblastoma and breast cancer cells.
- Cell Lines Tested : U-87 (glioblastoma), MDA-MB-231 (breast cancer)
- Results :
- U-87 cell line showed a cytotoxic effect with an IC50 value of 10 μM.
- MDA-MB-231 cell line exhibited a higher resistance with an IC50 value of 25 μM.
These results indicate that while the compound demonstrates promising anticancer activity, its effectiveness varies significantly across different cell types .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromophenoxy and nitrophenyl groups may enhance binding affinity and modulate biological responses.
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound:
-
Study on Antimicrobial Properties :
- Researchers synthesized a series of derivatives and tested their antimicrobial efficacy against clinical isolates.
- Results indicated that modifications in functional groups significantly influenced antibacterial potency.
-
Antioxidant Evaluation :
- A comparative study was conducted to assess the antioxidant capacity of various derivatives using in vitro assays.
- Findings suggested that specific substitutions could improve radical scavenging abilities.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone?
The synthesis typically involves multi-step reactions, such as S-alkylation in alkaline media or Friedel-Crafts acylation . For example, S-alkylation of bromophenoxy derivatives with nitro-substituted ketones under alkaline conditions (e.g., NaOMe/MeOH) can yield the target compound. However, Friedel-Crafts acylation may fail due to deactivation of the aromatic ring by electron-withdrawing groups (e.g., nitro), necessitating alternative strategies like pre-functionalization of the aryl ring . Key reagents include halogenated intermediates (e.g., 2-bromo-1-phenylethanone) and catalysts like AlCl₃ for electrophilic substitutions.
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR Spectroscopy : The aromatic proton environment can be analyzed via NMR (e.g., doublets at δ 8.73 and 8.25 ppm for nitro-substituted protons) and NMR (e.g., carbonyl signal at δ 183.2 ppm) .
- IR Spectroscopy : Stretching frequencies for the carbonyl group (C=O, ~1700 cm) and nitro groups (~1520 cm) confirm functional groups .
- HRMS : High-resolution mass spectrometry (e.g., m/z 395.2 for [M+H]) ensures molecular weight accuracy .
Q. What solvent systems and purification methods are recommended for this compound?
Use polar aprotic solvents (e.g., DMF, DMSO) for reactions and silica gel chromatography (eluent: hexane/ethyl acetate gradient) for purification. Recrystallization from ethanol or methanol can improve purity (>99% by HPLC) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in downstream applications?
The 4-bromophenoxy group provides steric hindrance, slowing nucleophilic attacks, while the 3-nitro group strongly deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Computational studies (e.g., DFT) can model substituent effects on electron density and reaction pathways . For example, nitro groups reduce the feasibility of Friedel-Crafts reactions, necessitating activating groups for further functionalization .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Multi-Technique Cross-Validation : Combine - HSQC NMR to assign overlapping signals (e.g., aromatic protons near δ 7.05–7.58 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by comparing experimental data with crystal structures of analogs (e.g., 3-bromo-4-fluorophenyl derivatives) .
- Kinetic vs. Thermodynamic Control : Analyze reaction conditions (e.g., temperature, catalyst) to explain unexpected product ratios .
Q. What computational tools predict the biological activity of this compound?
Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?
- In Vitro Assays : Measure IC₅₀ values against PDHK1 using ATPase activity assays .
- Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) and compare with healthy cells to assess selectivity.
- ADMET Profiling : Use HPLC to verify metabolic stability (e.g., t₁/₂ in liver microsomes) and rule out toxicity risks .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis for research purposes?
- Flow Chemistry : Improve yield and reproducibility for nitro-substituted intermediates by controlling reaction exothermicity .
- Microwave-Assisted Synthesis : Reduce reaction times for S-alkylation steps (e.g., from 24 hours to 2–4 hours) .
Q. How can researchers validate the compound’s stability under varying storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
